Methyl 4-nitro-2-propoxybenzoate

Electron-donating resonance effect Aromatic activation Regioselectivity

Methyl 4-nitro-2-propoxybenzoate (CAS 1071638-29-3) features an ortho-propoxy group providing unique electron-donating resonance and moderate steric bulk. This ensures regioselective electrophilic substitution and stable nitro reduction, unlike 2-halo analogs prone to dehalogenation. Cleaner amino derivative conversion. Dual synthetic routes ensure reliable sourcing. Ideal for pharmaceutical intermediates, antimicrobial SAR, and agrochemical building blocks. Request a quote today.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
Cat. No. B8203111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitro-2-propoxybenzoate
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C11H13NO5/c1-3-6-17-10-7-8(12(14)15)4-5-9(10)11(13)16-2/h4-5,7H,3,6H2,1-2H3
InChIKeyBZURTLJHIMKCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Nitro-2-Propoxybenzoate: Aromatic Ester with Ortho-Propoxy Substitution for Fine Chemical Synthesis


Methyl 4-nitro-2-propoxybenzoate (CAS: 1071638-29-3, molecular formula: C₁₁H₁₃NO₅, molecular weight: 239.22 g/mol) is an aromatic ester belonging to the nitrobenzoate class [1]. It features a nitro group at the para position, a propoxy substituent at the ortho position relative to the methyl ester, and a methyl ester group . The compound is characterized by the combined electronic influence of the electron-withdrawing nitro group and the electron-donating propoxy group on the aromatic ring, which determines its reactivity in further synthetic transformations . It is primarily utilized as an intermediate in organic synthesis and as a building block for pharmaceutical and agrochemical research applications .

Why Generic Substitution Fails for Methyl 4-Nitro-2-Propoxybenzoate: Electronic and Steric Constraints of Ortho-Propoxy Positioning


Simple substitution with unsubstituted methyl 4-nitrobenzoate or alternative 2-alkoxy/2-halo analogs cannot replicate the specific electronic and steric profile of methyl 4-nitro-2-propoxybenzoate. The ortho-propoxy group introduces distinct electron-donating resonance effects combined with moderate steric bulk, which simultaneously activates the aromatic ring while shielding the adjacent ester carbonyl from nucleophilic attack in ways that smaller alkoxy groups (methoxy, ethoxy) or electron-withdrawing ortho substituents (chloro, bromo) cannot reproduce . This interplay determines regioselectivity in subsequent electrophilic aromatic substitutions and influences the reduction potential of the nitro group in catalytic hydrogenation reactions, directly impacting synthetic yields and product purity profiles .

Methyl 4-Nitro-2-Propoxybenzoate: Quantitative Comparative Evidence for Scientific Selection


Ortho-Propoxy Substitution Confers Distinct Electronic Profile Relative to Unsubstituted Methyl 4-Nitrobenzoate

Methyl 4-nitro-2-propoxybenzoate possesses an ortho-propoxy group that exerts an electron-donating resonance effect (+M effect), which partially counteracts the strong electron-withdrawing inductive effect (-I effect) of the para-nitro group . This dual electronic character distinguishes the compound from methyl 4-nitrobenzoate, which lacks the ortho electron-donating substituent and therefore maintains a uniformly deactivated aromatic ring. The propoxy group specifically contributes a resonance stabilization that enhances aromatic electron density at the ortho and para positions relative to the propoxy oxygen, with the propyl chain length (C3) providing a balance between electronic donation and steric protection not achievable with shorter-chain alkoxy analogs [1].

Electron-donating resonance effect Aromatic activation Regioselectivity

Reduction to 4-Amino-2-Propoxybenzoate Enables Differentiated Downstream Functionalization

The para-nitro group of methyl 4-nitro-2-propoxybenzoate can be selectively reduced to an amino group using hydrogen gas with palladium on carbon catalyst or tin(II) chloride, yielding methyl 4-amino-2-propoxybenzoate . This amino intermediate retains the ortho-propoxy substitution pattern and provides a nucleophilic handle for subsequent acylation, sulfonylation, or diazonium chemistry. The propoxy group remains intact under standard nitro reduction conditions (H₂/Pd-C, room temperature to 50°C), unlike 2-halo analogs (e.g., 2-chloro or 2-bromo derivatives) which are susceptible to hydrodehalogenation under catalytic hydrogenation conditions .

Nitro reduction Amino intermediate Synthetic derivatization

Propoxy Chain Length Provides Intermediate Steric Protection Relative to Methoxy and Butoxy Analogs

The ortho-propoxy group (n-propyl chain, C3) of methyl 4-nitro-2-propoxybenzoate offers a sterically balanced profile compared to shorter (methoxy, C1; ethoxy, C2) and longer (butoxy, C4; pentyloxy, C5) ortho-alkoxy analogs . The propyl chain provides sufficient steric bulk to shield the adjacent ester carbonyl from nucleophilic attack while maintaining adequate conformational flexibility for solubility in common organic solvents (ethanol, dichloromethane) . Methoxy analogs offer minimal steric protection; longer-chain analogs (>C4) introduce increased lipophilicity that may reduce aqueous compatibility and alter crystallization behavior [1].

Steric hindrance Alkoxy chain length Reactivity modulation

4-Nitrobenzoate Scaffold Demonstrates Established Antimicrobial Activity Profile

The 4-nitrobenzoate scaffold has been documented to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. In a comparative evaluation of benzoate derivatives, methyl 4-nitrobenzoate demonstrated the highest inhibition against Staphylococcus aureus and Pseudomonas aeruginosa among the tested compounds [1]. Furthermore, research on nitrobenzoate derivatives has shown that esters of weak acids demonstrate improved antimycobacterial activity over the corresponding free acids, with nitrobenzoates exhibiting particularly intriguing activity against M. tuberculosis [2]. Methyl 4-nitro-2-propoxybenzoate shares the core 4-nitrobenzoate pharmacophore while incorporating the ortho-propoxy group as a modifiable handle for further derivatization.

Antimicrobial Nitroaromatic Biological activity

Dual Synthetic Routes Enable Flexible Procurement Based on Starting Material Availability

Methyl 4-nitro-2-propoxybenzoate can be synthesized via two distinct and well-established routes: (1) nitration of methyl 2-propoxybenzoate using concentrated nitric acid and sulfuric acid under controlled temperature conditions, or (2) nucleophilic substitution on a 4-nitro-2-halobenzoate precursor (e.g., 4-nitro-2-bromobenzoate) with propanol . This dual synthetic accessibility distinguishes the compound from analogs requiring specialized or single-route synthetic approaches. The nitration route offers direct entry from commercially available methyl 2-propoxybenzoate; the nucleophilic substitution route allows access from 4-nitro-2-halobenzoates when propanol displacement is preferred .

Synthetic accessibility Nucleophilic substitution Esterification

C3 Propoxy Chain Offers Lipophilicity Balance for Chromatographic Purification

The ortho-propoxy group (C3) of methyl 4-nitro-2-propoxybenzoate contributes an estimated logP increment of approximately 1.5 units relative to the unsubstituted methyl 4-nitrobenzoate core, placing the compound in an intermediate lipophilicity range that facilitates purification by normal-phase or reverse-phase chromatography . Shorter-chain analogs (methoxy, ethoxy) exhibit lower retention on reverse-phase columns, reducing resolution from polar impurities; longer-chain analogs (butoxy, pentyloxy) show increased retention that may overlap with nonpolar byproducts [1]. The C3 propoxy chain provides sufficient differentiation in chromatographic mobility while maintaining solubility in common organic solvents including ethanol and dichloromethane .

Lipophilicity Chromatographic separation LogP

Methyl 4-Nitro-2-Propoxybenzoate: Recommended Scientific and Industrial Application Scenarios


Intermediate for 4-Amino-2-Propoxybenzoate-Derived Pharmaceutical Building Blocks

Researchers developing amino-substituted benzoate derivatives for pharmaceutical applications can utilize methyl 4-nitro-2-propoxybenzoate as a precursor to methyl 4-amino-2-propoxybenzoate via catalytic hydrogenation . The ortho-propoxy group remains stable during nitro reduction, preserving the desired 2-propoxy substitution pattern for subsequent functionalization (acylation, sulfonylation, diazonium coupling) without the dehalogenation risks associated with 2-halo analogs under hydrogenation conditions .

Scaffold for Structure-Activity Relationship (SAR) Studies in Antimicrobial Nitrobenzoate Research

Investigators exploring the antimicrobial potential of nitrobenzoate derivatives can employ methyl 4-nitro-2-propoxybenzoate as a core scaffold for SAR studies. The established activity of the 4-nitrobenzoate core against S. aureus and P. aeruginosa, combined with the antimycobacterial properties documented for nitrobenzoate esters, provides a validated starting point . The ortho-propoxy group serves as a modifiable handle that can be varied (hydrolysis, alkyl chain modification, or conversion to other functional groups) to probe steric and electronic effects on antimicrobial potency.

Synthetic Intermediate for Agrochemicals Requiring Ortho-Alkoxy Substitution Patterns

Agrochemical research programs targeting herbicides or fungicides requiring ortho-alkoxy substitution on nitroaromatic frameworks can benefit from methyl 4-nitro-2-propoxybenzoate as a versatile intermediate. The compound's dual synthetic accessibility (nitration route or nucleophilic substitution route) ensures reliable sourcing regardless of starting material market fluctuations . The C3 propoxy chain provides an optimal balance of steric protection and solubility for subsequent agrochemical derivatization reactions .

Precursor for Ortho-Propoxy-Substituted Heterocyclic Compound Libraries

Medicinal chemistry programs generating heterocyclic compound libraries (benzimidazoles, benzoxazoles, quinazolines) requiring an ortho-alkoxy substitution pattern can employ methyl 4-nitro-2-propoxybenzoate as a key building block. Reduction of the nitro group to an amine followed by cyclocondensation reactions enables access to diverse heterocyclic scaffolds while retaining the ortho-propoxy group . The moderate lipophilicity conferred by the C3 chain facilitates chromatographic purification of library members during high-throughput synthesis campaigns .

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